2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile

Description

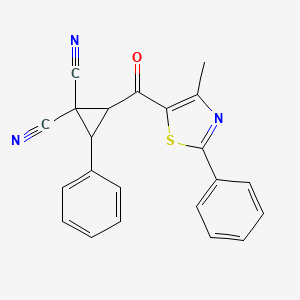

Chemical Structure and Properties The compound 2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile (CAS: 478041-06-4) features a cyclopropane core substituted with two cyano (-CN) groups at the 1,1-positions, a phenyl group at the 3-position, and a 4-methyl-2-phenylthiazole-5-carbonyl moiety at the 2-position. This structure combines a strained cyclopropane ring with a thiazole heterocycle, which is often associated with bioactivity in pharmaceuticals and agrochemicals .

The thiazole moiety likely originates from precursors like 4-methyl-2-phenylthiazole-5-carbaldehyde (CAS: 55327-23-6, ), which is functionalized into a carbonyl group for conjugation with the cyclopropane ring. The compound’s primary use is as a synthetic intermediate in medicinal chemistry, leveraging the thiazole’s electron-rich nature and the cyclopropane’s stereoelectronic effects .

Proper storage requires dry, ventilated conditions away from heat, and emergency measures include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Properties

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3OS/c1-14-20(27-21(25-14)16-10-6-3-7-11-16)19(26)18-17(22(18,12-23)13-24)15-8-4-2-5-9-15/h2-11,17-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYYPLPCRMSQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130007 | |

| Record name | 2-[(4-Methyl-2-phenyl-5-thiazolyl)carbonyl]-3-phenyl-1,1-cyclopropanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478041-06-4 | |

| Record name | 2-[(4-Methyl-2-phenyl-5-thiazolyl)carbonyl]-3-phenyl-1,1-cyclopropanedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Methyl-2-phenyl-5-thiazolyl)carbonyl]-3-phenyl-1,1-cyclopropanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

Cyclopropane Ring Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Coupling Reactions: The final step involves coupling the thiazole and cyclopropane intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Key Comparisons

A. Cyclopropane vs. Cyclopentene Derivatives

- Steric and Electronic Effects : The cyclopropane ring in the target compound imposes significant angle strain (bond angles ~60°), which can enhance reactivity compared to the less strained cyclopentene derivatives (e.g., ). The latter’s five-membered ring offers greater conformational flexibility, favoring stability in synthetic applications .

B. Aryl Substituent Variations

- Phenyl vs. Chlorophenyl variants () may exhibit improved lipophilicity and bioactivity .

- Benzodioxol vs. Thiazole : The benzodioxol group in ’s compound offers oxygen-rich electronic properties, contrasting with the nitrogen/sulfur-containing thiazole in the target compound. This difference could influence binding affinity in biological systems .

Biological Activity

The compound 2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile represents a unique structure that integrates a thiazole ring, a cyclopropane moiety, and multiple phenyl groups. Its potential biological activities have garnered attention in medicinal chemistry, particularly for its implications in pharmacological applications such as anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| CAS Number | 478041-06-4 |

| Molecular Formula | C22H15N3OS |

| Molecular Weight | 373.43 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring is known to participate in enzyme inhibition and receptor binding, while the cyclopropane structure may enhance the compound's stability and binding affinity to these targets. The potential mechanisms include:

- Enzyme Inhibition : The thiazole moiety can inhibit specific enzymes involved in inflammatory pathways.

- Protein-Ligand Interactions : The compound may modulate protein functions by binding to active sites or allosteric sites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Activity

Studies have shown that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The thiazole ring's ability to inhibit cyclooxygenase (COX) enzymes suggests that this compound may also possess similar properties.

Anticancer Properties

Preliminary investigations into the anticancer activity of related thiazole derivatives indicate potential cytotoxic effects against various cancer cell lines. Compounds such as this one could disrupt cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, revealing insights into their pharmacological potential:

-

Inhibition of Enzymatic Activity

- A study demonstrated that thiazole derivatives inhibit xanthine oxidase, which is crucial in managing oxidative stress in cells.

-

Cytotoxicity Against Cancer Cells

- Research on related compounds indicated that they exhibit selective cytotoxicity against tumorigenic cell lines, suggesting that this compound may also have similar effects.

-

Antioxidant Activity

- Compounds with similar structures have shown promising results in antioxidant assays, which could be beneficial in preventing oxidative damage in cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-phenylcyclopropane-1,1-dicarbonitrile?

- Methodological Answer : A viable approach involves multi-step condensation and cyclopropanation. For example, thiazole formation can be achieved via Hantzsch synthesis using thiourea derivatives and α-haloketones. The cyclopropane ring may be constructed via [2+1] cycloaddition using diazo compounds. Post-functionalization with dicarbonitrile groups can employ malononitrile derivatives under basic conditions. Purification via recrystallization (e.g., ethanol-DMF mixtures) is critical to isolate the product .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., from acetonitrile) can be analyzed using SHELX software (e.g., SHELXL for refinement). Key parameters include resolving the cyclopropane ring geometry, thiazole planarity, and dicarbonitrile orientation. Ensure data-to-parameter ratios >15 and R-factors <0.06 for reliability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 2.5–3.0 ppm for methyl groups), and cyclopropane carbons (δ 25–35 ppm).

- IR : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (C=O from thiazole).

- MS : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Analyze electron density maps to assess conjugation between the thiazole carbonyl and cyclopropane ring. Solvent effects (PCM model) and vibrational frequency calculations validate experimental IR data. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- Twinning in Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets if crystallographic R-factors are inconsistent with NMR/IR data .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect fluxional behavior (e.g., ring puckering) not evident in static X-ray structures .

- Complementary Techniques : Pair SCXRD with powder XRD to confirm phase purity and rule out polymorphism .

Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The strained cyclopropane enhances electrophilicity at the carbonyl carbon. Kinetic studies (e.g., monitoring via NMR) under basic conditions (e.g., KCO/DMF) can quantify reactivity. Compare with non-cyclopropane analogs to isolate strain effects. Computational NBO analysis identifies charge distribution shifts .

Q. What experimental design considerations are critical for studying photostability under UV light?

- Methodological Answer :

- Light Source : Use a UV chamber (λ = 254–365 nm) with controlled intensity.

- Monitoring : HPLC or TLC at intervals to track degradation products.

- Quenching : Add radical scavengers (e.g., BHT) to assess oxidative pathways.

- Quantum Yield Calculation : Actinometry with ferrioxalate to quantify photodegradation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.